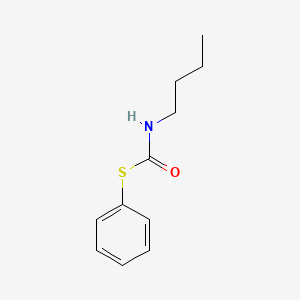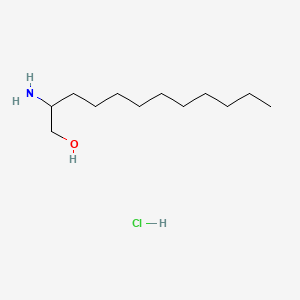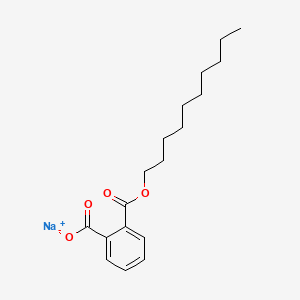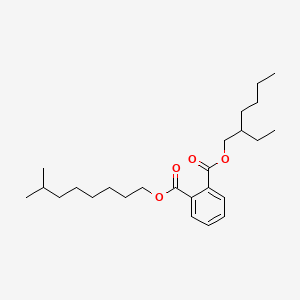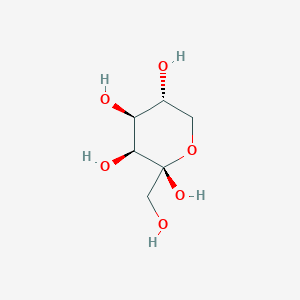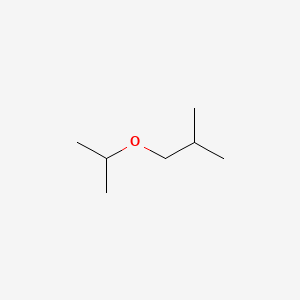
Isopropyl isobutyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl isobutyl ether is an organic compound with the molecular formula C₇H₁₆O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its solvent properties and relatively low reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing isopropyl isobutyl ether is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of isopropyl alcohol with isobutyl alcohol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl isobutyl ether primarily undergoes acidic cleavage reactions. When treated with strong acids like hydrobromic acid or hydroiodic acid, the ether bond is cleaved, resulting in the formation of alcohols and alkyl halides .
Common Reagents and Conditions
Acidic Cleavage: Strong acids such as hydrobromic acid or hydroiodic acid are used.
Reaction Conditions: Typically, these reactions are carried out under reflux conditions to ensure complete cleavage of the ether bond.
Major Products
The major products formed from the acidic cleavage of this compound are isopropyl alcohol and isobutyl bromide or isobutyl iodide, depending on the acid used .
Scientific Research Applications
Isopropyl isobutyl ether is used in various scientific research applications:
Chemistry: It serves as a solvent in organic synthesis and polymerization reactions.
Biology: It is used in the extraction and purification of biological samples due to its solvent properties.
Medicine: It is occasionally used in pharmaceutical formulations as a solvent or intermediate.
Industry: It is employed in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The primary mechanism by which isopropyl isobutyl ether exerts its effects is through its solvent properties. It can dissolve a wide range of organic compounds, facilitating various chemical reactions and processes. The molecular targets and pathways involved are primarily related to its ability to interact with and solubilize other molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: Another common ether with similar solvent properties but different boiling points and reactivity.
Methyl tert-butyl ether: Used as a fuel additive and solvent, with different physical and chemical properties compared to isopropyl isobutyl ether.
Ethyl isopropyl ether: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which provides a balance of solvent properties and reactivity. This makes it particularly useful in applications where a moderate boiling point and good solvent capabilities are required.
Properties
CAS No. |
78448-33-6 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yloxypropane |
InChI |
InChI=1S/C7H16O/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
HIIBZFKVMXEQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



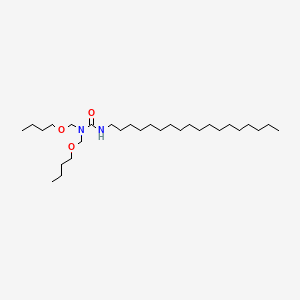
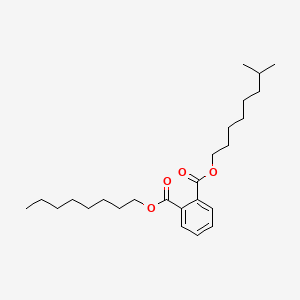
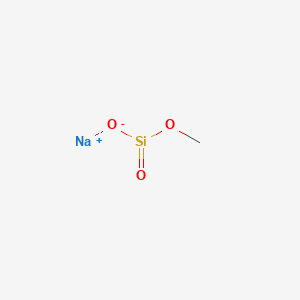
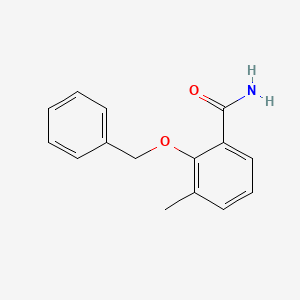
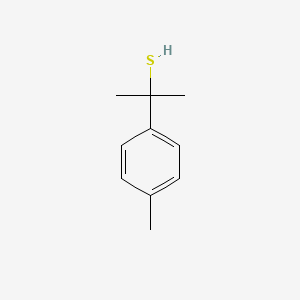
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
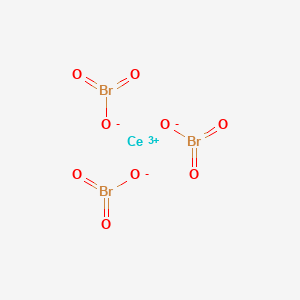
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
